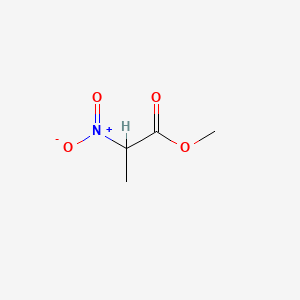

Methyl 2-nitropropanoate

CAS No.: 6118-50-9

Cat. No.: VC7846595

Molecular Formula: C4H7NO4

Molecular Weight: 133.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6118-50-9 |

|---|---|

| Molecular Formula | C4H7NO4 |

| Molecular Weight | 133.1 g/mol |

| IUPAC Name | methyl 2-nitropropanoate |

| Standard InChI | InChI=1S/C4H7NO4/c1-3(5(7)8)4(6)9-2/h3H,1-2H3 |

| Standard InChI Key | UHXOPEVCNMQIAA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CC(C(=O)OC)[N+](=O)[O-] |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 133.104 g/mol |

| CAS Registry Number | 6118-50-9 |

| EC Number | 612-095-1 |

| Synonyms | Methyl 2-nitropropionate; Propanoic acid, 2-nitro-, methyl ester |

The nitro group introduces significant polarity, influencing solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Spectroscopic characterization via nuclear magnetic resonance (NMR) would likely reveal distinct shifts for the methyl ester () and nitro-bearing methine proton () .

Synthesis and Manufacturing

Esterification of 2-Nitropropanoic Acid

The most straightforward route to methyl 2-nitropropanoate involves the acid-catalyzed esterification of 2-nitropropanoic acid with methanol. This method parallels the synthesis of structurally related nitro-substituted esters, such as methyl 2-hydroxy-4-methyl-3-nitrobenzoate, which employs sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

Optimal conditions for such esterifications typically involve refluxing equimolar amounts of the acid and alcohol with catalytic acid (1–5 mol%) for 4–6 hours, yielding >80% product after purification .

Reactivity and Chemical Transformations

Nitro Group Reactivity

The nitro group in methyl 2-nitropropanoate participates in diverse transformations:

-

Reduction: Catalytic hydrogenation (e.g., H/Pd-C) converts the nitro group to an amine, yielding methyl 2-aminopropanoate, a precursor to amino acid derivatives .

-

Condensation Reactions: The α-hydrogen adjacent to the nitro group is acidic (), enabling deprotonation with strong bases (e.g., LDA) to form enolates for alkylation or aldol reactions .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to produce 2-nitropropanoic acid, a building block for further functionalization. Transesterification with higher alcohols (e.g., ethanol) facilitates the synthesis of alternative nitropropanoate esters .

Applications in Industry and Research

Pharmaceutical Intermediates

Methyl 2-nitropropanoate serves as a key intermediate in synthesizing β-nitro alcohols and amines, which are precursors to bioactive molecules. For example, reduction of the nitro group yields β-amino esters, common motifs in peptidomimetics and enzyme inhibitors .

Organic Synthesis

The compound’s dual functionality enables its use in conjugate additions and cycloadditions. In studies of nitroalkane chemistry, methyl 2-nitropropanoate analogs have participated in 1,6-conjugate additions to p-quinone methides, forming carbon–carbon bonds with high regioselectivity .

Recent Advances and Future Directions

The 2025 development of NDTP-mediated esterification highlights trends toward greener, more efficient synthetic methods . Applying such techniques to methyl 2-nitropropanoate synthesis could reduce reaction times and improve yields. Additionally, exploring its role in radical trapping or polymerization—as seen with 2-methyl-2-nitrosopropane —may unveil novel applications in materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume